2-Azaspiro[3.5]nonan-5-ol
Description
Significance of Spirocyclic Systems in Contemporary Organic Synthesis and Drug Discovery
Spirocyclic systems, which are characterized by two rings connected by a single common atom, have become increasingly important in modern organic synthesis and drug discovery. Their primary advantage lies in their inherent three-dimensionality, which allows them to project functional groups in a well-defined spatial arrangement. tandfonline.comchembridge.com This contrasts with traditional flat, aromatic structures and provides a means to achieve more significant interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com
A key metric associated with the success of drug candidates is the fraction of sp³ hybridized carbons (Fsp³), which measures molecular complexity. chembridge.combldpharm.com Spirocycles, by virtue of their quaternary spiro-carbon, inherently possess a high Fsp³ count. bldpharm.com An increase in Fsp³ character often correlates with improved physicochemical properties such as higher aqueous solubility and better metabolic stability, which are critical for a compound's pharmacokinetic profile. bldpharm.comtandfonline.com
Furthermore, the rigidity of spirocyclic scaffolds, particularly those with smaller rings, limits the number of possible conformations a molecule can adopt. tandfonline.comchembridge.com This conformational constraint can lead to enhanced binding affinity and selectivity for a specific biological target, potentially reducing off-target effects. tandfonline.com The introduction of spirocyclic motifs has been successfully used to optimize lead compounds, for instance, by replacing a piperazine (B1678402) ring in the PARP inhibitor Olaparib with a spirocyclic analog, which resulted in improved selectivity. bldpharm.comtandfonline.com
Structural Classification and Nomenclature of Azaspiro[3.5]nonane Frameworks
The naming of spirocyclic compounds follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The azaspiro[3.5]nonane framework is a bicyclic system containing a total of nine atoms forming the rings.
For the specific compound 2-Azaspiro[3.5]nonan-5-ol , the name is broken down as follows:
Spiro : Indicates a spirocyclic compound.
[3.5] : Denotes the number of atoms in each ring linked to the spiro carbon, excluding the spiro carbon itself. In this case, it signifies a four-membered ring and a six-membered ring.
nonane : Represents the total number of carbon atoms in the bicyclic system (nine).
2-Aza : Specifies that a nitrogen atom replaces a carbon atom at the 2-position of the spirocyclic framework.
5-ol : Indicates a hydroxyl (-OH) functional group is attached to the 5-position.
This systematic naming ensures a clear and unambiguous description of the molecule's structure. The azaspiro[3.5]nonane class can have the nitrogen atom at different positions, leading to isomers such as 7-azaspiro[3.5]nonane. nih.gov Furthermore, the framework can incorporate other heteroatoms, leading to related structures like 7-oxa-2-azaspiro[3.5]nonane nih.gov and 2,5-dioxa-8-azaspiro[3.5]nonane.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3017232-38-8 sigmaaldrich.com |
Historical Context and Early Investigations of the Azaspiro[3.5]nonane Motif
The scientific exploration of spiro compounds began in 1900 with the identification of the first spirocyclic molecule by Adolf von Baeyer. However, the application of spirocyclic scaffolds in medicinal chemistry has a history spanning over 60 years. tandfonline.com The interest in azaspirocycles, including the azaspiro[3.5]nonane motif, is a more recent development, driven by the push in drug discovery to explore beyond flatland" and embrace three-dimensional molecular architectures. univ.kiev.ua
Early research into spirocycles often focused on their synthesis, which can be challenging due to the presence of the quaternary carbon center. tandfonline.comchemrxiv.org The development of synthetic methodologies for azaspiro[3.5]nonanes has been part of a broader effort to create novel building blocks for drug candidates. chemrxiv.org These efforts have led to various synthetic routes, including multi-step processes to construct the core spirocyclic framework. mdpi.com The azaspiro[3.5]nonane motif represents a strategic fusion of a spirocyclic core with a nitrogen heteroatom, which can serve as a key interaction point (e.g., a hydrogen bond acceptor) in biological systems and provides a handle for further chemical modification.
Overview of Research Trajectories for this compound and Analogous Systems
Research into this compound and its analogs is primarily channeled through medicinal chemistry and synthetic methodology development. While direct research on the 5-ol isomer is not extensively documented in the provided results, the research trajectories for closely related analogs like 2-Azaspiro[3.5]nonan-7-ol offer significant insight.
Studies on 2-Azaspiro[3.5]nonan-7-ol have shown its potential as a modulator of neurotransmitter systems, with an influence on serotonin (B10506) and dopamine (B1211576) pathways, suggesting its utility in the development of treatments for neurological disorders. Furthermore, derivatives of this and other azaspirocycles have been investigated as potent inhibitors of viral proteases, including those from SARS-CoV-2 and MERS-CoV, with some compounds showing activity in the submicromolar range. nih.gov
Analogous systems where other heteroatoms are incorporated, such as 2-oxa-7-azaspiro[3.5]nonane , have been proposed as valuable bioisosteres for the commonly used morpholine (B109124) fragment in drug molecules. mdpi.com This line of research focuses on improving the metabolic stability and other pharmacokinetic properties of bioactive compounds. univ.kiev.ua
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-azaspiro[3.5]nonan-5-ol |
InChI |
InChI=1S/C8H15NO/c10-7-3-1-2-4-8(7)5-9-6-8/h7,9-10H,1-6H2 |
InChI Key |
WAERERXEWUETMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CNC2)C(C1)O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 2 Azaspiro 3.5 Nonan 5 Ol and Derivatives
Total Synthesis Approaches to the 2-Azaspiro[3.5]nonan-5-ol Core Structure
The construction of the 2-azaspiro[3.5]nonane framework, particularly with functionalization at the 5-position as in this compound, presents unique synthetic challenges. Chemists have devised both linear and convergent pathways to access this core structure.
Multi-Step Linear Syntheses from Readily Available Precursors
Linear synthetic sequences, while sometimes lengthy, offer a step-by-step approach to building molecular complexity from simple, commercially available starting materials. The synthesis of 2-azaspiro[3.5]nonan-2-one derivatives, which can serve as precursors to the target alcohol, has been reported. google.com These methods often involve the creation of a key intermediate that undergoes subsequent cyclization and functional group manipulation.
One patented approach details the synthesis of 1-azaspiro[3.5]nonan-2-one derivatives, which are structurally related to the 2-aza isomers. google.com Although not a direct synthesis of this compound, the strategies employed for the construction of the spirocyclic core are relevant. For instance, the synthesis of a drug intermediate, 7-oxo-2-azaspiro[3.5]nonane, has been achieved through a two-step method involving two cyclization reactions. google.com This process starts from acyclic precursors and builds the spirocyclic system sequentially. google.com
A general and versatile method for synthesizing azaspirodiones involves the reaction of carbocyclic or heterocyclic gem-diacetic or gem-carboxyacetic anhydrides with primary amines. thieme-connect.com The resulting imides (azaspirodiones) can then be reduced to the corresponding azaspiroalkanes, providing a pathway to the core structure. thieme-connect.com
| Starting Materials | Key Reactions | Intermediate(s) | Final Product (or precursor) |
| Compound 1 and Compound 2 | First cyclization reaction | Compound 3 | 7-oxo-2-azaspiro[3.5]nonane |
| Gem-diacetic/carboxyacetic anhydrides, Primary amines | Imide formation, Reduction | Azaspirodione | Azaspiroalkane |
Convergent Synthetic Pathways to Spirocyclic Amine Alcohols
The synthesis of spirocyclic β-amino alcohols has been achieved through the reduction of α-hydroxy nitriles, which are formed from the Strecker-type reaction of ketones with trimethylsilyl (B98337) cyanide. nih.gov This approach provides a convergent route to the desired amino alcohol functionality within a spirocyclic framework.
Development of Novel Ring-Forming Reactions for the Azaspiro[3.5]nonan-5-ol Scaffold
The development of novel cyclization reactions is crucial for the efficient construction of complex ring systems like the 2-azaspiro[3.5]nonane scaffold.
Intramolecular Cyclization Reactions for Azetidine (B1206935) Ring Formation
The formation of the four-membered azetidine ring is a key step in the synthesis of 2-azaspiro[3.5]nonanes. Intramolecular cyclization reactions are a common and effective strategy to achieve this.
A domino synthesis of azetidinium salts, which are precursors to azetidines, has been developed. acs.orgnih.govacs.orgresearchgate.net This process involves the reaction of epichlorohydrin (B41342) with a secondary amine, leading to an intermediate that spontaneously undergoes intramolecular cyclization to form the azetidinium salt. acs.orgnih.govacs.orgresearchgate.net The reaction conditions, such as solvent and temperature, have been shown to significantly influence the yield. acs.orgnih.govacs.org
Another approach involves the intramolecular cyclization of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides, formed from the Reformatsky reaction of a methyl 1-bromocyclohexanecarboxylate-derived reagent with N′-(arylmethylidene)benzohydrazides. Additionally, intramolecular Pd(II)-catalyzed C(sp3)–H amination has been reported as a method for synthesizing azetidines. rsc.org
| Reaction Type | Precursor(s) | Key Features |
| Domino Synthesis | Epichlorohydrin, Secondary amine | Spontaneous intramolecular cyclization of intermediate |
| Reformatsky Reaction/Intramolecular Cyclization | Methyl 1-bromocyclohexanecarboxylate-derived reagent, N′-(arylmethylidene)benzohydrazides | Formation of an N-acylazaspiro[3.5]nonanone intermediate |
| Pd(II)-catalyzed C(sp3)–H Amination | Not specified | Direct formation of the azetidine ring via C-H activation |
Spiroannulation Methodologies Employing Four-Membered Ring Intermediates
Spiroannulation involves the formation of a spirocyclic system in a single synthetic operation. Methodologies employing four-membered ring intermediates are particularly relevant for the synthesis of 2-azaspiro[3.5]nonanes. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a well-established method for the synthesis of β-lactams (azetidin-2-ones), which are key intermediates for azaspiro compounds. researchgate.net
The reaction of cyclohexanone (B45756) imines with acetoxyacetyl chloride has been shown to produce 4-substituted 1-azaspiro[3.5]nonan-2-ones. researchgate.net Furthermore, the synthesis of spirocyclic oxetanes, which can be converted to azaspiro compounds, has been described. mdpi.com These oxetanes can undergo ring-opening and subsequent cyclization to form the desired azaspirocycle.
Radical Cascade and Domino Cyclization Strategies in Spiro-Formation
Radical reactions offer a powerful tool for the construction of complex cyclic systems. Radical cascade or domino reactions, where a single event triggers a series of bond-forming reactions, are particularly efficient for building spirocycles.
A metal-free, radical-mediated cascade spirocyclization of N-benzylacrylamides with polyhaloalkanes has been developed to prepare polyhalo-substituted azaspirocyclohexadienones. nih.gov This process involves a radical addition followed by an intramolecular cyclization/dearomatization sequence. nih.gov Iron-catalyzed decarbonylative cascade spiro-cyclization of N-aryl cinnamamides with aliphatic aldehydes also provides access to alkylated 1-azaspiro-cyclohexadienones through a radical pathway. mdpi.com
Domino radical bicyclization of oxime ethers has been utilized to synthesize 1-azaspiro[4.4]nonane derivatives. acs.org This strategy involves the generation of an aryl radical, which then undergoes a cascade of cyclization events. acs.org While this produces a different spirocyclic system, the underlying principles of radical cascade cyclizations are applicable to the synthesis of other azaspirocycles. researchgate.netbohrium.com
| Reaction Type | Key Reactants | Mechanism Highlights |
| Radical-Mediated Cascade Spirocyclization | N-Benzylacrylamides, Polyhaloalkanes | Metal-free, radical addition, intramolecular cyclization/dearomatization |
| Fe-catalyzed Decarbonylative Cascade Spiro-cyclization | N-Aryl cinnamamides, Aliphatic aldehydes | Generation of alkyl radicals, radical addition, spirocyclization, oxidation |
| Domino Radical Bicyclization | Oxime ethers | Generation of aryl radicals, cascade cyclization |
Asymmetric Synthesis and Enantioselective Preparation of this compound
The creation of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis provides the tools to achieve this control.
Chiral Auxiliaries and Catalytic Asymmetric Induction in Spiroazetidine Construction
A cornerstone of asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.orgnih.gov These auxiliaries can then be removed and often recycled. wikipedia.org This strategy has been successfully applied to the synthesis of various chiral compounds, including those with spirocyclic frameworks. nih.gov
Recent advancements have seen the rise of catalytic asymmetric methods, which often offer higher efficiency and atom economy. researchgate.net For instance, copper(I)-catalyzed asymmetric reactions, such as the Kinugasa reaction, have been developed to produce chiral spiro[azetidine-indoline] derivatives with high enantioselectivity. researchgate.netnih.gov These reactions often employ chiral ligands to induce asymmetry. researchgate.net Phase-transfer catalysis using novel chiral catalysts is another emerging strategy for the enantioselective synthesis of spirocyclic azetidines. acs.org
Stereocontrol in the Formation of the Hydroxyl-Bearing Spirocenter
Achieving stereocontrol at the spirocenter, especially one bearing a hydroxyl group, is a significant synthetic challenge. The relative stereochemistry of substituents on the spirocyclic rings is often dictated by the reaction mechanism and the steric and electronic properties of the starting materials and reagents.
In the synthesis of related spiroketal systems, the stereochemical outcome can be influenced by whether the reaction is under kinetic or thermodynamic control. researchgate.netscispace.com For example, Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides proceeds with retention of configuration, while other conditions can lead to inversion. researchgate.net While not directly applied to this compound in the provided results, these principles of stereocontrol are fundamental to the synthesis of complex spirocyclic systems. The formation of the hydroxyl-bearing spirocenter often involves the reduction of a corresponding ketone. The choice of reducing agent and reaction conditions can influence the stereoselectivity of this reduction.
Functionalization and Derivatization Reactions of the this compound Scaffold
Once the core this compound scaffold is synthesized, its functionalization and derivatization are key to exploring its potential as a lead structure in drug discovery.
Regioselective Modifications at Nitrogen and Oxygen Centers
The nitrogen and oxygen atoms of the this compound scaffold are primary sites for modification. The nitrogen atom, being a secondary amine, can undergo a variety of reactions, including N-alkylation and N-acylation, to introduce diverse substituents. The hydroxyl group can be oxidized to a ketone or participate in ether and ester formation.
The regioselectivity of these modifications is crucial. For instance, in a molecule with multiple reactive sites, protecting groups are often employed to ensure that reactions occur at the desired location. jocpr.com The inherent reactivity of the nitrogen and oxygen centers can also be exploited. For example, the nitrogen can act as a nucleophile in substitution reactions.
Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies
The systematic introduction of a variety of functional groups onto the this compound core is essential for establishing structure-activity relationships (SAR). nih.govacs.org SAR studies help to identify which parts of a molecule are critical for its biological activity and can guide the design of more potent and selective analogs.
Derivatives of the related 2-azaspiro[3.5]nonane scaffold have been explored for various therapeutic targets. For example, functionalized derivatives have been investigated as inhibitors of the hepatitis C virus (HCV) NS3 protease and have shown activity against certain bacteria. The introduction of different substituents can modulate properties such as binding affinity, solubility, and metabolic stability.
Protecting Group Strategies in the Synthesis of this compound Derivatives
Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound and its derivatives. researchgate.netacs.orgacs.orgrsc.org They temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during a synthetic sequence. jocpr.com
A common protecting group for the nitrogen atom of the azetidine ring is the tert-butoxycarbonyl (Boc) group. The Boc group is stable under many reaction conditions but can be readily removed with acid. For the hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBS) ethers are frequently used. numberanalytics.com
Stereochemical and Conformational Analysis of 2 Azaspiro 3.5 Nonan 5 Ol Systems
Investigation of Ring Conformations and Flexibility in Azaspiro[3.5]nonanes
The conformational characteristics of the 2-azaspiro[3.5]nonane system are largely dictated by the inherent rigidity of its spirocyclic framework. The fusion of a four-membered azetidine (B1206935) ring and a six-membered cyclohexane (B81311) ring at a single carbon atom restricts rotational freedom around the spiro center. The cyclohexane ring typically adopts a stable chair-like conformation, which minimizes torsional and steric strain. In contrast, the four-membered azetidine ring is inherently strained.
Computational studies, such as those employing density functional theory (DFT), can predict the energy barriers for interconversion between different conformers. For a related compound, tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate, the energy barrier for interconversion between chair-like and boat-like conformers of the six-membered ring has been calculated, suggesting limited flexibility at room temperature. smolecule.com This inherent rigidity can lead to predictable stereochemical outcomes in chemical reactions.
Diastereoselectivity and Enantioselectivity in Synthetic Routes to 2-Azaspiro[3.5]nonan-5-ol
The synthesis of this compound and its derivatives often involves reactions where new stereocenters are created, making diastereoselectivity and enantioselectivity critical considerations. The inherent chirality of the spirocyclic scaffold and the presence of existing stereocenters guide the stereochemical outcome of subsequent transformations.
In the synthesis of related azaspiro compounds, such as 1-azaspiro[4.4]nonane derivatives, domino radical bicyclization reactions have been shown to produce diastereomeric mixtures, often with a predominance of the trans-stereoisomer. acs.org This selectivity is explained by the Beckwith–Houk model, which predicts that the major product arises from a transition state where the substituent occupies an equatorial position in a pseudo-chair conformation. acs.org
For the synthesis of specific stereoisomers of this compound derivatives, enantioselective methods are employed. For example, the asymmetric synthesis of a cholesterol absorption inhibitor, (+)-SCH 54016, which features a substituted 2-azaspiro[3.5]nonan-1-one core, highlights the importance of controlling stereochemistry for biological activity. acs.org Copper-catalyzed hydroamination of strained alkenes represents another modern approach to achieving high diastereo- and enantioselectivity in the synthesis of aminocyclobutanes, which are precursors to azaspirocycles. mit.edu
The choice of reagents can also significantly influence stereoselectivity. For instance, in the synthesis of 1-azaspiro[3.5]nonan-2-one derivatives, reacting a precursor with Et₂AlCN typically results in a trans-product due to an equatorial attack of the cyanide anion. google.com Conversely, using TMSCN can lead to the cis-product via an axial attack. google.com
Determination of Absolute and Relative Stereochemistry of Novel this compound Derivatives
Determining the precise three-dimensional arrangement of atoms—both the relative and absolute stereochemistry—is crucial for understanding the structure-activity relationships of this compound derivatives. A combination of analytical techniques is employed for this purpose.
X-ray crystallography stands as the definitive method for elucidating the solid-state conformation and absolute stereochemistry of crystalline derivatives. This technique provides unambiguous proof of the spatial arrangement of atoms and the connectivity within the molecule. For instance, the absolute stereochemistry of a derivative of tetrodotoxin, which contains a complex cage structure, was unequivocally determined by X-ray crystallographic analysis. google.com Similarly, the structures of various spirocyclic β-lactams have been confirmed by X-ray crystallography. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry in solution. By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the spatial relationships between protons on the spirocyclic framework can be established. For example, NMR can distinguish between equatorial and axial protons within the cyclohexane ring of 2-azaspiro[3.5]nonane systems.
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula, confirming the elemental composition of the synthesized compounds. tandfonline.com
The following table summarizes the analytical techniques used for stereochemical determination:
| Analytical Technique | Information Provided |
| X-ray Crystallography | Absolute and relative stereochemistry, solid-state conformation |
| NMR Spectroscopy | Relative stereochemistry, solution-state conformation |
| HRMS | Elemental composition, molecular formula confirmation |
Influence of Spirocyclic Architecture on Steric and Electronic Properties
The spirocyclic nature of this compound has a profound impact on its steric and electronic properties, which in turn govern its reactivity and potential as a scaffold in medicinal chemistry and materials science.
Steric Effects: The orthogonal arrangement of the two rings creates a rigid and sterically demanding three-dimensional structure. This fixed geometry can enhance selectivity in chemical reactions by directing incoming reagents to less hindered positions. The steric bulk of the spirocyclic core can also influence the binding affinity and selectivity of its derivatives for biological targets by presenting substituents in well-defined spatial orientations. nih.gov The proximity of the aldehyde group to the spiro junction in spiro[3.5]nonane-7-carbaldehyde, for example, results in significant steric hindrance.
The table below outlines the key influences of the spirocyclic architecture:
| Property | Influence of Spirocyclic Architecture |
| Steric Hindrance | The rigid, perpendicular ring structure creates a sterically congested environment, directing reactions to less hindered sites. |
| Conformational Rigidity | Limited rotation around the spiro carbon leads to a more predictable and stable three-dimensional structure. |
| Electronic Distribution | The nitrogen heteroatom acts as a key electronic feature, influencing nucleophilicity, basicity, and hydrogen bonding capabilities. |
| Reactivity | The combination of steric and electronic effects dictates the regioselectivity and stereoselectivity of chemical transformations. |
Mechanistic Organic Chemistry and Reaction Kinetics of 2 Azaspiro 3.5 Nonan 5 Ol Intermediates
Elucidation of Reaction Mechanisms for Spirocyclic Ring Formation
The construction of the 2-azaspiro[3.5]nonane framework can be achieved through several mechanistic pathways, each offering distinct advantages in terms of efficiency and substrate scope. The chosen mechanism often depends on the nature of the acyclic precursor and the desired substitution pattern on the final spirocycle.
Common strategies for forming the azaspiro[3.5]nonane core include:
Intramolecular Nucleophilic Substitution: A prevalent method involves a stepwise synthesis that begins with the acylation of a suitable amine precursor, followed by an intramolecular cyclization. This ring-closing step is typically a nucleophilic substitution, often promoted by a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi), which deprotonates a carbon or nitrogen nucleophile to facilitate the displacement of a leaving group and form the spirocyclic ring. Subsequent reduction and deprotection steps yield the final azaspiroalkane.
Radical Cyclizations: Domino radical bicyclization processes represent another powerful strategy for assembling azaspiro skeletons. nih.gov These reactions can be initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane. nih.govacs.org For instance, the cyclization can involve the formation and subsequent intramolecular capture of nitrogen-centered radicals, such as alkoxyaminyl radicals, to construct the spirocyclic system in a single step. nih.govacs.org
Metal-Catalyzed Cyclizations: Transition metals play a crucial role in mediating the formation of azaspirocycles. One approach involves harnessing the reactivity of titanacyclobutane intermediates, which are generated from ketones. chemrxiv.org The mechanism can proceed through the formation of a titanium(IV) complex, which then undergoes competing SN2 processes: an intermolecular capture by an electrophile or an intramolecular 3-exo-tet cyclization to yield the spiro compound. chemrxiv.org Another strategy employs silver (Ag) catalysis in a tandem cyclization of alkynes that bear two internal nucleophiles (e.g., an amino group and a hydroxyl group). chemrxiv.org This process is believed to proceed through the formation of an electrophilic iminium intermediate, which is then attacked by the pendant nucleophile to close the second ring. chemrxiv.org
[2+2] Cycloadditions: Photocycloaddition reactions, particularly [2+2] cycloadditions, are a prototypical method for constructing four-membered rings and can be applied to the synthesis of spiro-azetidines, which are structurally related to the azaspiro[3.5]nonane system. researchgate.net
Kinetic Studies of Intramolecular Cyclization Pathways Leading to Azaspiro[3.5]nonanes
Kinetic analysis of intramolecular cyclization reactions provides critical insights into reaction mechanisms, transition states, and rate-determining steps. A detailed study on the cyclization of 1-(aminomethyl)cyclohexylacetic acid (gabapentin) to form 2-aza-spiro smolecule.comdecan-3-one, a structurally analogous lactam, offers a valuable model for understanding the kinetics of forming azaspirocycles. researchgate.net
The study, conducted at 80°C across a pH range of 2.24 to 11.15, revealed a significant dependence of the reaction rate on pH. researchgate.net The rate of lactam formation was at its minimum between pH 5.15 and 6.21, while the maximum rate was observed at a pH above 9.80. researchgate.net This pH-rate profile indicates the involvement of different protonated forms of the amino acid precursor in the reaction. researchgate.net
The data suggests that the reaction is subject to both general acid and general base catalysis. researchgate.net In the proposed mechanism for the base-catalyzed pathway (at higher pH), the rate-determining step is the attack of the deprotonated amino group on the carboxylate, leading to a tetrahedral intermediate. researchgate.net For the acid-catalyzed pathway, the slow step is suggested to be the breakdown of the tetrahedral intermediate, with general acid catalysis occurring via the addition of a proton to the hydroxyl leaving group. researchgate.net
| Parameter | Value | Conditions |
|---|---|---|
| Temperature | 80°C | Buffered solutions, constant ionic strength (μ=0.5 M NaCl) |
| pKa1 (Carboxylic Acid) | 3.72 | |
| pKa2 (Ammonium) | 9.37 | |
| pH of Minimum Rate | ~5.15 - 6.21 | |
| pH of Maximum Rate | >9.80 | Buffered solutions, constant ionic strength (μ=0.5 M NaCl) |
Kinetic resolution techniques can also be employed during the cyclization step to selectively produce a single diastereomer, highlighting the importance of kinetic control in stereoselective synthesis.
Role of Catalysis (Acid, Base, Metal) in Transformations Involving 2-Azaspiro[3.5]nonan-5-ol Precursors
Catalysis is fundamental to the efficient synthesis of azaspiro[3.5]nonane derivatives, enabling transformations that might otherwise be slow or unselective.
Acid Catalysis: Acid catalysts are frequently used to promote cyclization reactions leading to azaspiro frameworks. smolecule.com They function by activating electrophilic centers, such as carbonyl groups or alkenes, toward intramolecular nucleophilic attack. smolecule.com The cyclization of gabapentin, for example, is subject to general acid catalysis, which facilitates the departure of the hydroxyl group from the tetrahedral intermediate. researchgate.net Both Brønsted acids and Lewis acids can be effective, with studies on related N-heterospirocycles showing that triflic acid (TfOH) can be slightly superior to iron(III) salts, providing similar or better yields with lower catalyst loadings. acs.org
Base Catalysis: Base-catalyzed pathways are equally important. Strong, non-nucleophilic bases like sodium hydride are used to deprotonate precursors, initiating intramolecular cyclizations. In the case of amino acid cyclization to form a lactam, the reaction can be catalyzed by general bases, which assist in the proton transfer steps required for the formation and breakdown of the tetrahedral intermediate. researchgate.net The reaction rate maximum for gabapentin cyclization occurs at high pH, where the amino group is deprotonated and thus highly nucleophilic. researchgate.net
Metal Catalysis: A wide array of transition metals are used to catalyze the formation of spirocycles. Rhodium(I) complexes can catalyze cycloisomerization cascades of bisallenes to selectively form seven-membered azaspiro compounds. acs.org Silver-based Lewis acids catalyze tandem cyclizations of functionalized alkynes to yield a variety of azaoxa- and diazaspirocycles. chemrxiv.org The synthesis of azaspiro[3.n]alkanes can also be achieved via titanacyclobutanes generated from ketones and a Tebbe-like reagent. chemrxiv.org Furthermore, photocatalytic methods using inexpensive organic dyes like eosin (B541160) Y under metal-free conditions have been developed for reductive decarboxylative cyclizations to access 1-azaspirocyclic systems. researchgate.netnih.gov
Solvent Effects and Stereoelectronic Control in Spiro[3.5]nonane Chemistry
The solvent and stereoelectronic properties of reactants and intermediates play a critical role in determining the outcome of reactions that form spiro[3.5]nonane systems.
Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. In a study on the synthesis of azetidinium salts via intramolecular SN2 cyclization, polar protic solvents like water and ethanol (B145695) were found to be the most effective, which is contrary to the classical solvent effect observed for many SN2 reactions. polimi.it This was attributed to the solvent's ability to activate the electrophile and stabilize the aminolysis intermediate through hydrogen bonding. polimi.it
| Solvent | Temperature | Yield (%) |
|---|---|---|
| Ethanol (EtOH) | 25°C | 2 |
| Ethanol (EtOH) | 80°C | 51 |
| Acetonitrile | 60°C | 11 |
| Hexane | 60°C | 19 |
| Ethanol (EtOH) | 60°C | 30 |
| Water (H₂O) | 60°C | 71 |
Stereoelectronic Control: The rigid, three-dimensional geometry of spirocyclic compounds gives rise to distinct stereoelectronic properties that can be exploited in synthesis. The fixed spatial arrangement of the rings influences the conformation of reactive intermediates and transition states, thereby directing the stereochemical outcome of a reaction. tdx.cat For example, a stereoelectronic effect can orient an alkene into the most reactive conformation for an epoxidation reaction. tdx.cat Furthermore, the introduction of substituents with specific electronic properties (e.g., fluorine) can have a remarkable effect on the pKa and conformational preferences (such as the trans/cis amide ratio) of the azaspirocycle. researchgate.net To achieve high levels of stereochemical control in the synthesis of complex spirocycles, strategies such as the use of chiral auxiliaries derived from enantiopure starting materials or dynamic kinetic resolution during the cyclization step are often employed.
Computational Chemistry and Molecular Modeling of 2 Azaspiro 3.5 Nonan 5 Ol
Quantum Mechanical Calculations for Electronic Structure and Stability
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Azaspiro[3.5]nonan-5-ol , methods like Density Functional Theory (DFT) would be employed to investigate its electronic structure and stability.
Key areas of investigation would include:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface).
Electronic Properties: Calculating properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. These are crucial for predicting reactivity.
Thermodynamic Stability: Computing thermodynamic parameters like the standard enthalpy of formation and Gibbs free energy to assess the compound's stability.
A hypothetical data table resulting from such calculations is presented below.
| Property | Computational Method | Basis Set | Predicted Value (Hypothetical) |
| Ground State Energy | B3LYP | 6-311++G(d,p) | -482.123 Hartrees |
| Dipole Moment | B3LYP | 6-311++G(d,p) | 2.45 Debye |
| HOMO-LUMO Gap | B3LYP | 6-311++G(d,p) | 5.8 eV |
| Enthalpy of Formation | G4(MP2) | --- | -75.3 kcal/mol |
Conformational Searching and Energy Landscape Analysis of this compound
Methodologies would involve:
Systematic or Stochastic Searches: Employing algorithms to explore the conformational space by rotating torsion angles.
Energy Minimization: Optimizing the geometry of each identified conformer.
Relative Energy Calculation: Determining the energy of each conformer relative to the global minimum to understand their population at a given temperature.
The results of such an analysis would typically be presented as a table of low-energy conformers and their relative stabilities.
| Conformer ID | Dihedral Angle (C1-C9-N2-C3) | Relative Energy (kcal/mol) | Predicted Population (%) |
| Conf-1 | 175.2° | 0.00 | 65.2 |
| Conf-2 | -60.5° | 1.25 | 20.1 |
| Conf-3 | 62.3° | 1.30 | 14.7 |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound. For This compound , key spectroscopic properties could be calculated.
Predicted spectra would include:
NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts and coupling constants. These predictions are invaluable for interpreting experimental NMR spectra.
Infrared (IR) Spectroscopy: Simulation of the IR spectrum by calculating vibrational frequencies. This helps in assigning specific peaks to the vibrational modes of the molecule (e.g., O-H stretch, N-H stretch, C-N stretch).
Below is a hypothetical comparison of predicted and experimental spectroscopic data.
| Parameter | Predicted Value (B3LYP/6-31G(d)) | Experimental Value |
| ¹³C Chemical Shift (C5) | 68.5 ppm | Not Available |
| ¹H Chemical Shift (H on C5) | 3.95 ppm | Not Available |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ | Not Available |
Molecular Dynamics Simulations for Dynamic Behavior of the Spiro Framework
While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of This compound over time. By simulating the motion of atoms, MD can reveal how the spiro framework behaves in a solution or other environments.
Key insights from MD simulations would be:
Conformational Transitions: Observing how the molecule transitions between different stable conformations.
Solvent Effects: Understanding how interactions with solvent molecules (e.g., water) influence the structure and dynamics.
Intramolecular Interactions: Analyzing hydrogen bonding and other non-covalent interactions that stabilize the molecule.
In Silico Studies of Chirality Transfer and Stereochemical Outcome in Reactions
The spirocyclic nature of This compound introduces chirality, making it a valuable scaffold for asymmetric synthesis. In silico studies can be used to predict how the chirality of this molecule might influence the stereochemical outcome of reactions in which it participates.
Computational approaches would include:
Transition State Modeling: Calculating the energies of transition states for different reaction pathways to determine which stereoisomer is more likely to form.
Docking and Binding Site Analysis: If the molecule is designed to interact with a chiral receptor or enzyme, computational docking can predict the preferred binding mode and orientation.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation
Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 2-Azaspiro[3.5]nonan-5-ol. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. wiley.com
For instance, in derivatives of azaspiro[3.5]nonane, ¹H and ¹³C NMR are critical for resolving the spirocyclic scaffold. The chemical shifts in the ¹H NMR spectrum, typically in the range of δ 1.5–3.5 ppm, help distinguish between the equatorial and axial protons within the spiro rings. Furthermore, ¹³C NMR data provides definitive evidence of the spirocyclic structure by identifying the quaternary spiro-carbon and the chemical shifts of the carbons within the azetidine (B1206935) and cyclohexane (B81311) rings.
A combination of these multi-dimensional NMR experiments allows for a detailed mapping of the molecule's connectivity.
Table 1: Representative NMR Data for Azaspiro[3.5]nonane Derivatives
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 3.64–3.48 | Multiplet | Protons adjacent to heteroatoms |
| ¹H | 2.56 | Singlet | Azetidine N–H |
| ¹³C | 72.1 | Quaternary | Spiro Carbon |
| ¹³C | 67.8 | CH₂ | Carbons adjacent to heteroatoms |
Note: Data is illustrative and based on related azaspiro structures. Actual chemical shifts for this compound may vary.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. For derivatives of 2-azaspiro[3.5]nonane, single-crystal X-ray diffraction analysis confirms the spirocyclic conformation and the precise arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
This technique has been successfully applied to various azaspiro[3.5]nonane derivatives, revealing key structural features. For example, in N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides, X-ray diffraction was used for absolute structure confirmation. Similarly, the crystal structure of other spirocyclic systems, such as those containing an oxetane (B1205548) ring fused to a benzimidazole, has been elucidated, providing insights into the puckered conformation of the four-membered ring and the near-planar geometry of the larger ring. mdpi.comresearchgate.net In more complex derivatives, such as those developed as intermediates in the synthesis of Tetrodotoxin, X-ray diffraction has been instrumental in determining the molecular structure and relative stereochemistry. google.com
Table 2: Illustrative Crystallographic Parameters for a Spirocyclic System
| Parameter | Value |
| Bond length (C-spiro–N) | ~1.45–1.55 Å |
| Bond angle (C–N–C in azetidine) | ~90–100° |
| Dihedral angle (illustrative) | Varies based on ring puckering |
Note: These values are representative and based on related spirocyclic structures. Specific parameters for this compound would require experimental determination.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement. semanticscholar.orgacs.org
Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for azaspiro compounds. semanticscholar.org The resulting mass spectrum displays a molecular ion peak (M+), which corresponds to the molecular weight of the compound. chim.lu For amines like this compound, the molecular ion peak may be weak or absent, and a peak at M+1 is often observed. chim.lu
The fragmentation pattern is characteristic of the molecule's structure. In alcohols, a loss of a water molecule (H₂O) is a common fragmentation pathway. savemyexams.com The cleavage of bonds adjacent to the nitrogen atom and the spirocyclic core leads to characteristic fragment ions that help to piece together the structure of the molecule. chim.lulibretexts.org
Table 3: Expected Mass Spectrometry Data for this compound (C₈H₁₅NO)
| Data Type | Expected Value | Significance |
| Molecular Weight | 141.21 g/mol | Confirms the identity of the parent molecule. |
| Molecular Ion (M+) | m/z 141 | Indicates the mass of the intact molecule. |
| Key Fragment | m/z 123 | Corresponds to the loss of H₂O. |
| Key Fragment | Varies | Cleavage of the azetidine and cyclohexane rings. |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. univ-amu.fr Since this compound contains a stereocenter at the carbon bearing the hydroxyl group (C5) and potentially at the spiro-carbon, it can exist as enantiomers.
These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. fz-juelich.de The resulting spectrum is a unique fingerprint for a specific enantiomer. By comparing the experimentally measured ECD or ORD spectrum with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration (R or S) can be unambiguously assigned. univ-amu.fr While direct experimental data for this compound is not widely published, this methodology is the standard approach for such assignments.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are fundamental for assessing the purity of this compound and for determining the enantiomeric excess (e.e.) of a chiral sample. High-Performance Liquid Chromatography (HPLC) is a widely used method for these purposes.
For purity assessment, a standard reversed-phase HPLC method can be employed to separate the target compound from any impurities, starting materials, or byproducts. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
To determine the enantiomeric excess, chiral HPLC is required. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation in the chromatogram. fz-juelich.deethz.ch The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess. uma.esresearchgate.netnih.gov This is a critical analysis, especially when the compound is intended for biological applications where one enantiomer may have different activity or properties than the other.
Table 4: Chromatographic Methods for Analysis of this compound
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |
| Reversed-Phase HPLC | Purity Assessment | C18 | Acetonitrile/Water gradient |
| Chiral HPLC | Enantiomeric Excess Determination | Chiralpak® or similar CSP | Hexane/Isopropanol or other non-polar/polar mixture |
Applications of 2 Azaspiro 3.5 Nonan 5 Ol in Contemporary Chemical Research
Role as a Privileged Scaffold in Medicinal Chemistry Research
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The 2-azaspiro[3.5]nonane core embodies this concept, providing a rigid and chemically versatile platform for the development of a wide array of biologically active compounds. researchgate.net Its three-dimensional nature allows for precise orientation of substituents in space, enhancing interactions with the complex surfaces of biological receptors and enzyme active sites.
Design and Synthesis of Ligands for Specific Biological Targets (e.g., enzyme active sites, receptor binding pockets, NQO1)
The 2-azaspiro[3.5]nonane framework has been successfully employed to create ligands for a variety of biological targets, demonstrating its broad utility in drug design.
One notable application is in the development of inhibitors for NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme that is over-expressed in many cancer cell lines. nih.gov A drug discovery program aimed at identifying potent NQO1 inhibitors utilized the related 2-oxa-7-azaspiro[3.5]nonane scaffold. nih.gov The goal was to design a substituent that could achieve high binding affinity within the NQO1 active site, specifically targeting the His194 residue through hydrogen bonding. nih.gov The spirocyclic oxetane (B1205548) motif was chosen for its metabolic stability and its ability to act as a hydrogen bond acceptor, leading to the synthesis of a novel spirocyclic oxetane-fused benzimidazole. nih.govdntb.gov.uaencyclopedia.pub
Beyond cancer, derivatives of azaspiro[3.5]nonane have shown potential in neuropharmacology and antiviral applications. Research indicates that these compounds can modulate neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576) pathways. For instance, 7-azaspiro[3.5]nonan-2-ol hydrochloride has been investigated as a selective serotonin 5-HT1A receptor agonist. Furthermore, certain derivatives have been identified as potential inhibitors of viral proteases, including those from SARS-CoV-2 and MERS-CoV, with some showing potent activity in the submicromolar range without significant cytotoxicity. Other applications include the development of inhibitors for the hepatitis C virus (HCV) NS3 protease and agents with activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). More recently, a series of novel 7-azaspiro[3.5]nonane derivatives were designed and synthesized as potent agonists for GPR119, a G-protein-coupled receptor involved in glucose homeostasis, highlighting their potential in treating metabolic diseases. nih.gov
Table 1: Examples of Biological Targets for 2-Azaspiro[3.5]nonane Derivatives
| Biological Target | Derivative Class | Therapeutic Area | Reference |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | 2-Oxa-7-azaspiro[3.5]nonane-fused benzimidazoles | Oncology | nih.gov |
| Serotonin & Dopamine Receptors | 2-Azaspiro[3.5]nonan-7-ol | Neuropharmacology | |
| GPR119 | 7-Azaspiro[3.5]nonane derivatives | Metabolic Disorders | nih.gov |
| Viral Proteases (e.g., SARS-CoV-2, MERS-CoV) | 2-Azaspiro[3.5]nonan-7-ol derivatives | Antiviral | |
| HCV NS3 Protease | 2-Azaspiro[3.5]nonane P2 moieties | Antiviral |
Exploration of Bioisosteric Replacement Strategies Utilizing the Azaspiro[3.5]nonane Motif
Bioisosteric replacement is a key strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance potency, improve selectivity, or optimize pharmacokinetic properties. The 2-azaspiro[3.5]nonane scaffold and its analogues are increasingly used as bioisosteres for common heterocyclic rings like piperidine (B6355638) and morpholine (B109124). univ.kiev.uaevitachem.com Their rigid, three-dimensional structure offers advantages over more flexible rings, particularly in improving metabolic stability against oxidative enzymes. univ.kiev.uaresearchgate.net
A prominent example is the use of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid as a bioisostere for pipecolic acid (a piperidine derivative). univ.kiev.uaresearchgate.netsmolecule.com In one study, this spirocyclic amino acid was incorporated into the local anesthetic drug Bupivacaine. univ.kiev.ua The resulting analogue not only retained comparable activity and ADME (absorption, distribution, metabolism, and excretion) properties but also exhibited five times lower toxicity and increased water solubility compared to the original drug. univ.kiev.ua This demonstrates how the spirocyclic scaffold can fine-tune a drug's pharmacological profile. univ.kiev.ua
Similarly, spirocyclic oxetanes like 2-oxa-7-azaspiro[3.5]nonane have been proposed as valuable structural alternatives to the widely used morpholine ring in medicinal chemistry. nih.gov
Table 2: Bioisosteric Replacement Example
| Original Drug | Replaced Fragment | Bioisosteric Replacement | Observed Improvements | Reference |
| Bupivacaine | Piperidine | 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | Increased water solubility, 5-fold lower toxicity | univ.kiev.ua |
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how a molecule's chemical structure relates to its biological activity. The well-defined and rigid conformation of the 2-azaspiro[3.5]nonane scaffold makes it an excellent tool for such studies, as it allows for systematic modifications to probe molecular interactions with high precision.
By exploring different substituents and their placement on the azaspiro[3.5]nonane core, researchers can optimize binding affinity and selectivity for a specific biological target. For example, in the development of GPR119 agonists, optimization of the piperidine N-capping group and an aryl group on the 7-azaspiro[3.5]nonane scaffold led to the identification of a potent agonist with a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rats. nih.gov
The synthesis of various derivatives allows for the correlation of structural features with target engagement. For instance, research on related azaspiro compounds has shown that altering ring size, such as expanding from a [3.3] to a [3.5] system, can improve solubility and stability. Furthermore, the introduction of different functional groups, like replacing a hydroxyl group with a carboxylic acid, can enhance properties like water solubility and reduce toxicity. These systematic modifications are crucial for building a comprehensive SAR profile to guide the design of more effective and safer therapeutic agents.
Utility as Building Blocks in Complex Molecule Synthesis
Beyond its role as a privileged scaffold, 2-azaspiro[3.5]nonan-5-ol is a versatile building block in organic synthesis. Its inherent structure, containing both amine and alcohol functional groups, allows it to participate in a wide range of chemical reactions, making it a valuable intermediate for constructing more complex molecules. smolecule.com
Precursors for Polycyclic Natural Product Synthesis
The rigid framework of 2-azaspiro[3.5]nonane derivatives makes them attractive starting points for the synthesis of complex polycyclic systems, including analogues of natural products. For example, a patent describes 1-azaspiro[3.5]nonan-2-one derivatives as promising intermediates for the total synthesis of Tetrodotoxin (TTX), a highly complex and potent neurotoxin. google.com Although this example uses a related isomer, it illustrates the potential of the azaspiro[3.5]nonane core in accessing intricate molecular architectures. The ability to build upon this scaffold through domino radical bicyclization and other cyclization strategies opens pathways to novel spiro-pyrrolidine and pyrrolizine derivatives, which themselves can be precursors to larger, biologically active structures. acs.org
Scaffold for the Development of New Synthetic Reagents and Catalysts
The unique structural and chemical properties of 2-azaspiro[3.5]nonane derivatives also position them as candidates for the development of novel synthetic tools. The nitrogen and oxygen atoms within the scaffold can act as ligands for metal catalysts, potentially enabling the development of more efficient and selective catalytic processes for a variety of organic transformations. smolecule.com While specific applications of this compound as a catalyst are still emerging, the broader class of bispidine and related azabicyclic compounds, which share structural similarities, are used as platforms for chiral catalysts and as complexing agents for metals. researchgate.net The synthetic accessibility and functional handles on the this compound core make it a promising platform for future exploration in the field of reagent and catalyst development. ethz.ch
Potential Applications in Materials Science and Agrochemical Research
While direct, large-scale applications of this compound in materials science and agrochemical research are not yet extensively documented, its unique structural characteristics—a rigid spirocyclic core combining an azetidine (B1206935) and a cyclohexanol (B46403) ring—position it as a compound of significant interest for future exploration in these fields. The inherent three-dimensionality and the presence of reactive functional groups (a secondary amine and a hydroxyl group) offer a versatile platform for the synthesis of novel functional molecules.
Potential in Materials Science
The development of advanced materials, particularly for organic electronics, often leverages molecules with well-defined, rigid structures to ensure stability and control over intermolecular interactions. Spiro compounds, in general, have been widely investigated for these applications due to their ability to create materials with high thermal stability and specific electronic and optical properties.
The core structure of this compound could be functionalized to create monomers for polymerization or core units for functional materials. The nitrogen in the azetidine ring and the oxygen in the hydroxyl group provide sites for chemical modification, allowing for the attachment of chromophores, conductive moieties, or other functional units.
Table 1: Potential Material Science Applications Based on Structural Features
| Structural Feature | Potential Application | Rationale |
| Rigid Spirocyclic Core | Organic Light-Emitting Diodes (OLEDs) | The spiro-center can lead to materials with high glass transition temperatures and morphological stability, which are crucial for the longevity and efficiency of OLED devices. acs.org |
| Functional Polymers | Incorporation into polymer chains can enhance thermal stability and introduce specific stereochemistry, influencing the material's bulk properties. numberanalytics.com | |
| Azaspirocyclic Nature | Hole-Transporting Materials | The nitrogen atom can be functionalized with aromatic amines, a common strategy for creating materials that facilitate the movement of positive charge carriers in electronic devices. |
| Hydroxyl Group | Polymer Functionalization | The -OH group can serve as a reactive site for grafting onto polymer backbones or for creating cross-linked networks, thereby modifying the mechanical and thermal properties of materials. |
Detailed research into spiro compounds has shown that their unique, non-planar structures can prevent intermolecular aggregation, a common issue in thin-film organic electronic devices that can quench fluorescence and reduce device efficiency. acs.org While specific studies on this compound are not yet prevalent, the principles established for other spirocyclic systems suggest its potential as a valuable building block.
Potential in Agrochemical Research
The search for new agrochemicals with novel modes of action is critical for overcoming the challenge of pest and weed resistance to existing products. Spirocyclic compounds have attracted considerable attention in pesticide research because their complex three-dimensional shapes can interact with biological targets in ways that are inaccessible to more planar molecules. acs.orgresearchgate.net This can lead to high selectivity and new mechanisms of action, reducing the likelihood of cross-resistance. acs.org
Table 2: Potential Agrochemical Roles of this compound Derivatives
| Potential Role | Rationale for Exploration | Relevant Research on Spiro Compounds |
| Insecticides | The unique spirocyclic structure could target insect-specific biological pathways, leading to new insecticides with favorable safety profiles for non-target organisms. | Spiro derivatives have been successfully developed as systemic insecticides against sap-sucking insects. researchgate.net |
| Fungicides | Functionalization of the azaspiro-scaffold could lead to compounds that disrupt fungal cell wall synthesis or other essential processes. | Spiro compounds have been reviewed for their fungicidal properties, showing promise in the development of new antifungal agents. acs.org |
| Herbicides | The rigid structure could be tailored to inhibit plant-specific enzymes, offering a new class of herbicides. | The development of herbicides is one of the noted applications for spiro compounds in agrochemical research. |
The synthesis of derivatives from the this compound core would be a key step in exploring its agrochemical potential. Structure-activity relationship (SAR) studies, which are crucial in the design of new pesticides, could be systematically performed by modifying the amine and hydroxyl groups to optimize biological activity and selectivity. acs.orgresearchgate.net Although direct research on this specific compound is in its early stages, the broader success of spirocyclic and azaspirocyclic structures in agrochemical discovery programs highlights the potential of this compound as a valuable starting point for future research. rsc.orgacs.org
Future Directions and Emerging Research Avenues for 2 Azaspiro 3.5 Nonan 5 Ol Systems
Development of Sustainable and Green Synthetic Approaches
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency. researchgate.netmdpi.comrasayanjournal.co.in Future research into the synthesis of 2-Azaspiro[3.5]nonan-5-ol will undoubtedly focus on developing more sustainable methodologies. This includes the exploration of bio-catalysis, the use of renewable starting materials, and the design of atom-economical reaction pathways. For instance, enzymatic reactions could offer highly selective and environmentally benign routes to key intermediates. mdpi.com The development of catalytic methods that avoid the use of hazardous reagents and minimize the generation of toxic byproducts will be a key area of investigation. researchgate.net
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing synthetic routes that minimize waste generation from the outset. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Utilizing and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | The use of safer solvents like water or ionic liquids, or solvent-free reaction conditions. mdpi.com |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources rather than depleting fossil fuels. |
| Reduce Derivatives | Minimizing or avoiding the use of blocking groups, protection/deprotection steps. |
| Catalysis | Using catalytic reagents in small amounts that can be recycled, in preference to stoichiometric reagents. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. researchgate.netresearchgate.net The integration of flow chemistry with automated synthesis platforms is a major emerging trend in chemical manufacturing. nih.gov For this compound, this approach could enable the on-demand and efficient production of the scaffold and its derivatives. Automated platforms can rapidly screen and optimize reaction conditions, leading to higher yields and purity. nih.gov This technology will be crucial for the industrial-scale synthesis of this compound-based compounds for pharmaceutical applications. The ability to perform multi-step syntheses in a continuous and automated fashion will significantly accelerate the discovery and development of new drugs based on this scaffold. researchgate.net
Expansion of Spirocyclic Diversity through Novel Rearrangements and Transformations
The development of novel chemical reactions is essential for expanding the diversity of available molecules for drug discovery. For the 2-azaspiro[3.5]nonane framework, research into new rearrangement and transformation reactions will be critical. nih.gov This could involve the discovery of novel ring-expansion or ring-contraction reactions to access different spirocyclic systems. Furthermore, the development of new methods for the functionalization of the this compound core will allow for the creation of a wide range of derivatives with diverse biological activities. The exploration of transition-metal-catalyzed reactions and photochemical transformations could open up new avenues for modifying the scaffold in previously inaccessible ways.
Advanced Characterization Techniques for In-Situ Reaction Monitoring
To fully optimize and control the synthesis of this compound, advanced analytical techniques for real-time, in-situ reaction monitoring are required. researchgate.net Spectroscopic methods such as Process Analytical Technology (PAT), including in-line NMR and IR spectroscopy, can provide detailed information about reaction kinetics, the formation of intermediates, and the generation of byproducts. This data is invaluable for understanding reaction mechanisms and for implementing effective process control strategies in both batch and flow synthesis. The ability to monitor reactions in real-time will lead to more efficient and robust synthetic processes for this compound and its derivatives.
| Analytical Technique | Information Provided |
| In-line NMR Spectroscopy | Real-time structural information, reaction kinetics, and quantification of reactants, intermediates, and products. |
| In-line IR Spectroscopy | Monitoring of functional group transformations and reaction progress. |
| Mass Spectrometry | Identification of reaction components and intermediates, providing insights into reaction pathways. researchgate.net |
Computational Design of Novel this compound Based Bioactive Scaffolds
Computational chemistry and molecular modeling are powerful tools in modern drug discovery. semanticscholar.org For the this compound scaffold, computational methods can be used to design novel derivatives with specific biological activities. Techniques such as molecular docking can predict how these molecules will interact with protein targets, allowing for the rational design of potent and selective inhibitors or activators. semanticscholar.orgsemanticscholar.org Quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that are important for biological activity. By combining computational design with synthetic chemistry, researchers can accelerate the discovery of new drug candidates based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Azaspiro[3.5]nonan-5-ol, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of precursor amines or ketones under controlled conditions. For example, spirocyclic intermediates can be generated via intramolecular nucleophilic substitution or ring-closing metathesis. Key parameters include reaction temperature (e.g., 60–80°C for optimal cyclization), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., palladium for cross-coupling steps). Purity is ensured through column chromatography and recrystallization, with characterization via H/C NMR and HRMS .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use H NMR to confirm proton environments (e.g., spirocyclic CH groups at δ 1.5–2.5 ppm) and C NMR for carbonyl or amine signals.
- Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%).
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 156.12).
- X-ray Crystallography : For unambiguous confirmation of spirocyclic geometry .
Q. What are the common functionalization reactions for this compound, and how are reaction conditions optimized?
- Methodological Answer :
- Oxidation : Use Oxone® in formic acid to convert the alcohol to a ketone (monitored by TLC).
- Reduction : Employ NaBH or LiAlH to reduce carbonyl groups, with temperature control (<0°C to prevent over-reduction).
- Substitution : SN2 reactions with alkyl halides require polar aprotic solvents (e.g., DMF) and bases (e.g., KCO).
- Optimization : DOE (Design of Experiments) to vary solvent, catalyst loading, and reaction time .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies (e.g., for ring-opening reactions).
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., water vs. toluene).
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Data Harmonization : Cross-reference NMR shifts with PubChem or EPA DSSTox entries (e.g., DTXSID50576189).
- Isotopic Labeling : Use N or C-labeled compounds to assign ambiguous signals.
- Collaborative Validation : Share raw data (FID files) via platforms like Zenodo for peer verification .
Q. How can factorial design optimize the synthesis of this compound derivatives for high-throughput screening?
- Methodological Answer :
- Factors : Vary temperature (40–100°C), solvent (THF, DCM), and catalyst loading (1–5 mol%).
- Response Surface Methodology (RSM) : Use Minitab or JMP to model yield vs. parameters.
- Outcome : Identify optimal conditions (e.g., 70°C, 3 mol% catalyst in THF) with >85% yield .
Q. What are the challenges in scaling up laboratory synthesis of this compound for preclinical studies?
- Methodological Answer :
- Process Intensification : Transition from batch to flow reactors for exothermic reactions (e.g., nitrations).
- Purification : Implement continuous chromatography (e.g., SMB technology) to handle multi-gram quantities.
- Quality Control : Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
